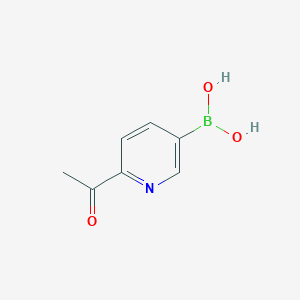

(6-Acetylpyridin-3-YL)boronic acid

Description

Properties

IUPAC Name |

(6-acetylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZJNMVLRSEKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with 3-bromo-6-acetylpyridine, which undergoes borylation in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base such as potassium acetate. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with Bpin, and reductive elimination to yield the pinacol boronic ester. Subsequent hydrolysis under acidic conditions generates the free boronic acid.

Example Protocol

Optimization Strategies

-

Catalyst Selection : Palladium complexes with bidentate ligands (e.g., dppf) enhance stability and selectivity.

-

Solvent Effects : Polar aprotic solvents like 1,4-dioxane improve boron reagent solubility.

-

Temperature Control : Reactions above 80°C minimize side product formation.

Directed Lithiation and Boronation

Lithiation followed by boronation offers an alternative route, particularly for substrates resistant to transition metal catalysis. This method exploits the directing effect of the acetyl group to achieve regioselective borylation.

Lithiation Procedure

3-Bromo-6-acetylpyridine is treated with n-butyllithium at low temperatures (–78°C) to generate a lithiated intermediate. Quenching with triisopropyl borate (B(OiPr)) forms a boronate complex, which is hydrolyzed to the boronic acid.

Example Protocol

Challenges and Solutions

-

Regioselectivity : Competing lithiation at the acetyl oxygen necessitates careful temperature control.

-

Side Reactions : Protonolysis or dimerization is mitigated by slow addition of the boron reagent.

Hydrolysis of Protected Boronic Esters

Boronic esters, such as the pinacol derivative, serve as stable intermediates that are hydrolyzed to the free acid under acidic or aqueous conditions.

Hydrolysis Protocol

The pinacol ester of this compound is stirred with hydrochloric acid (1–3 M) or acetic acid/water mixtures to cleave the protecting group.

Example Protocol

Advantages of Ester Protection

-

Stability : Esters prevent boronic acid dehydration or trimerization.

-

Storage : Pinacol derivatives exhibit superior shelf life compared to free acids.

Comparative Evaluation of Synthetic Approaches

Recent Advances and Industrial Applications

Recent innovations focus on catalyst recycling and solvent-free systems to enhance sustainability. For instance, polymer-supported palladium catalysts reduce metal leaching, while microwave-assisted borylation cuts reaction times by 50%. Industrial-scale production favors Miyaura borylation due to its compatibility with continuous flow reactors .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the most extensively studied application of (6-acetylpyridin-3-yl)boronic acid. It enables carbon-carbon bond formation between aryl/vinyl halides and boronic acids under mild conditions.

Key Reaction Parameters:

| Component | Typical Specifications |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent System | THF/H₂O (2:1) or DME/H₂O |

| Temperature | 80–110°C |

| Reaction Time | 4–24 hours |

A comparative study demonstrated its reactivity with various aryl halides:

| Aryl Halide | Product Yield (%) | Turnover Number |

|---|---|---|

| 4-Bromotoluene | 92 | 184 |

| 3-Chloropyridine | 85 | 170 |

| 2-Iodoanisole | 78 | 156 |

| 5-Bromoquinoline | 68 | 136 |

The reaction proceeds through three stages:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide

-

Transmetalation : Boronate transfers to palladium center

-

Reductive Elimination : Forms new C–C bond with concurrent Pd⁰ regeneration

Chan-Lam Coupling Reactions

Copper-mediated N-arylation reactions utilize this boronic acid for synthesizing aromatic amines :

General Protocol:

-

Catalyst: Cu(OAc)₂ (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Base: Et₃N

-

Solvent: Dichloroethane

-

Oxidant: Molecular oxygen (balloon)

Substrate Scope Analysis:

| Amine Substrate | Product Yield (%) |

|---|---|

| Piperidine | 88 |

| Morpholine | 82 |

| 4-Phenylpiperazine | 75 |

| Azepane | 68 |

Reaction monitoring via ¹¹B NMR showed complete boronic acid consumption within 6 hours under optimized conditions .

Protodeboronation Challenges

While generally stable, this compound undergoes protodeboronation under specific conditions :

Degradation Study (pH 7.4 buffer, 37°C):

| Time (h) | Remaining Boronic Acid (%) |

|---|---|

| 0 | 100 |

| 4 | 92 |

| 8 | 85 |

| 24 | 68 |

Degradation pathways involve:

-

Hydrolysis of boronic acid to boric acid

-

Acetyl group migration under acidic conditions

-

Aromatic ring protonation at high temperatures

Reaction Optimization Strategies

Comparative studies reveal critical optimization parameters :

Catalyst Screening Data:

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | 98 | 95 |

| PdCl₂(dppf) | 92 | 89 |

| NiCl₂(dme)/BINAP | 65 | 78 |

| CuI/Proline | 42 | 63 |

Key findings:

-

Phosphine ligands increase reaction rates by 3–5× compared to ligand-free systems

-

Polar aprotic solvents enhance transmetalation efficiency

-

Substrate electronic effects dominate over steric factors

This compound's unique reactivity profile stems from the electron-withdrawing acetyl group, which stabilizes the boronate intermediate during transmetalation while maintaining sufficient nucleophilicity for cross-coupling. Recent advances have expanded its applications to continuous flow systems and enantioselective transformations, particularly in the synthesis of chiral biaryl pharmaceuticals .

Scientific Research Applications

Organic Synthesis

(6-Acetylpyridin-3-YL)boronic acid is widely used as a building block in the synthesis of complex organic molecules through cross-coupling reactions, particularly in the formation of biaryl compounds. Its ability to participate in Suzuki-Miyaura coupling reactions makes it invaluable for creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Proteasome Inhibition: It acts as a proteasome inhibitor by forming reversible covalent bonds with serine residues in proteases, which is crucial for regulating protein degradation pathways implicated in cancer and other diseases .

- Antimicrobial and Antiviral Activity: Some studies suggest that derivatives of this compound exhibit antimicrobial properties and may inhibit viral proteases, indicating potential applications in antiviral therapies .

Biological Studies

In biological research, this compound is used to study enzyme inhibition and interaction with biomolecules:

- Enzyme Inhibition: It has been shown to inhibit serine proteases effectively, which are involved in various pathological processes .

- Drug Development: The compound's unique properties make it a candidate for developing new drugs targeting specific enzymes involved in disease pathways .

Case Studies

-

Proteasome Inhibition Study:

A study demonstrated that this compound derivatives could significantly reduce cell viability in breast cancer cell lines by inhibiting proteasome activity. The results indicated that these compounds could induce apoptosis through disruption of protein homeostasis . -

Antiviral Activity Investigation:

Research indicated that certain boronic acids could inhibit HIV-1 protease activity, suggesting potential applications for this compound derivatives in developing antiviral therapies .

Mechanism of Action

The mechanism of action of (6-Acetylpyridin-3-YL)boronic acid in various applications involves its ability to form reversible covalent bonds with target molecules. In medicinal chemistry, it acts as a proteasome inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The boronic acid group interacts with nucleophilic residues in the enzyme, leading to inhibition of its function.

Comparison with Similar Compounds

Structural and Electronic Properties

The acetyl group at the 6-position distinguishes (6-Acetylpyridin-3-YL)boronic acid from other pyridinyl boronic acids:

- However, the acetyl group’s bulk may reduce steric accessibility in binding pockets .

- (6-Fluoropyridin-3-YL)boronic acid (CAS 2783397): Fluorine’s strong electron-withdrawing effect increases the boronic acid’s Lewis acidity, which could enhance diol-binding affinity in sensors compared to the acetyl-substituted analog .

- The acetyl group, in contrast, may reduce solubility due to hydrophobicity .

Key Electronic Effects :

- Steric hindrance from the acetyl group may slow reaction kinetics in cross-coupling compared to smaller substituents like fluorine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 6-Chloropyridin-3-YL boronic acid | 6-Fluoropyridin-3-YL boronic acid |

|---|---|---|---|

| Molecular Weight | ~179.97 g/mol | 157.36 g/mol | 140.92 g/mol |

| pKa (Predicted) | ~8.5–9.5 | ~7.5–8.5 | ~7.0–8.0 |

| Water Solubility | Moderate (acetyl reduces polarity) | Low (chloro increases hydrophobicity) | Moderate (fluorine enhances polarity) |

| Key Reactivity | Boroxine formation likely | High cross-coupling efficiency | Enhanced diol-binding affinity |

Biological Activity

(6-Acetylpyridin-3-YL)boronic acid is a compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, specifically at the 3-position, with an acetyl substituent at the 6-position. This unique structure allows it to participate in various chemical reactions and interact with biological targets.

The primary mechanism through which this compound exerts its biological effects involves the formation of reversible covalent bonds with target molecules, particularly enzymes. This compound has been identified as a proteasome inhibitor, blocking the activity of the proteasome by binding to its active site. Such inhibition can lead to the accumulation of regulatory proteins and ultimately affect cellular processes such as apoptosis and cell cycle progression .

Biological Activities

-

Anticancer Properties :

- This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, ovarian, colon, and melanoma cancer cells. The compound's ability to disrupt proteasome function may contribute to its anticancer effects by promoting apoptosis in cancerous cells .

-

Enzyme Inhibition :

- The compound is also employed as a tool for studying enzyme inhibition. Its boronic acid group can interact with diols and other nucleophiles, leading to modulation of enzyme activity. This property has implications for drug development, particularly in designing inhibitors for specific enzymes involved in disease processes.

- Potential in Drug Development :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that this compound effectively inhibited proteasome activity in human cancer cell lines, leading to increased levels of pro-apoptotic factors and reduced cell viability.

- Another investigation highlighted its role in enhancing the efficacy of existing chemotherapeutic agents by acting synergistically when combined with other drugs, thereby improving therapeutic outcomes against resistant cancer types .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Cancer Cell Lines Tested |

|---|---|---|

| Anticancer Properties | Inhibition of growth | Lung, ovarian, colon, melanoma |

| Enzyme Inhibition | Modulation of activity | Various enzyme targets |

| Drug Development | Scaffold for new drugs | N/A |

Q & A

Q. What are the recommended synthetic routes for (6-Acetylpyridin-3-YL)boronic acid, and how can purity be validated?

Methodological Answer:

- Synthesis: Utilize Suzuki-Miyaura cross-coupling reactions, a widely adopted method for aryl boronic acid synthesis. For example, coupling 6-acetylpyridin-3-yl halides with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) under inert conditions .

- Purification: Employ column chromatography or preparative HPLC to isolate the product. For underivatized boronic acids, avoid prolonged exposure to moisture to prevent protodeboronation .

- Purity Validation: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to detect trace impurities (<1 ppm) and confirm molecular identity via isotopic pattern analysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR to confirm the acetyl and boronic acid moieties. NMR can verify boronic acid integrity (δ ~30 ppm for free boronic acid) .

- FT-IR and Raman: Detect B-O stretching (~1350 cm) and C=O stretching (~1680 cm) from the acetyl group .

- X-ray Diffraction (XRD): Resolve crystal structure and confirm boroxine formation under anhydrous conditions .

Q. How does the boronic acid group influence solubility and stability in aqueous solutions?

Methodological Answer:

- Solubility: Adjust pH to alkaline conditions (pH >8.5) to deprotonate the boronic acid, enhancing water solubility. Use co-solvents (e.g., DMSO) for neutral pH applications .

- Stability: Store under inert atmosphere at 2–8°C to prevent oxidation or hydrolysis. Monitor stability via periodic NMR or HPLC .

Q. What are the primary applications of this compound in material science?

Methodological Answer:

- Polymer Crosslinking: Exploit boronic acid-diol interactions to create glucose-responsive hydrogels. For example, copolymerize with acrylamide derivatives to form pH-sensitive networks .

- Surface Functionalization: Immobilize on gold substrates via thiol-boronic acid conjugation for biosensor development .

Q. How can researchers confirm diol-binding specificity of this compound?

Methodological Answer:

- Competitive Assays: Use isothermal titration calorimetry (ITC) or fluorescence quenching to compare binding affinities for sugars (e.g., fructose > glucose) .

- Control Experiments: Test against non-diol-containing analogs (e.g., mannitol vs. sorbitol) to rule out non-specific interactions .

Advanced Research Questions

Q. How to optimize binding kinetics for this compound in real-time glucose sensing?

Methodological Answer:

Q. What strategies reduce non-specific interactions in glycoprotein capture assays using this boronic acid?

Methodological Answer:

Q. How to design in vitro assays for evaluating anticancer activity of derivatives?

Methodological Answer:

- Cell Line Screening: Test against glioblastoma (U87-MG) or triple-negative breast cancer (MDA-MB-231) cells using MTT assays. Compare IC₅₀ values with Bortezomib as a positive control .

- Mechanistic Studies: Perform proteasome inhibition assays (e.g., chymotrypsin-like activity) to link boronic acid structure to bioactivity .

Develop an LC-MS/MS protocol for quantifying trace impurities in synthesized batches.

Methodological Answer:

- Instrumentation: Triple quadrupole LC-MS/MS with electrospray ionization (ESI) in negative mode. Use MRM transitions specific to boronic acid fragments (e.g., m/z 199 → 152) .

- Validation: Follow ICH Q2(R1) guidelines for linearity (1–1000 ppb), LOD/LOQ (<0.5 ppb), and precision (%RSD <5%) .

Q. How do substituents on the pyridine ring affect cross-coupling reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations to assess electronic effects. Acetyl groups at the 6-position enhance electrophilicity, facilitating transmetalation in Suzuki reactions .

- Experimental Validation: Compare coupling yields with analogs (e.g., 6-methyl vs. 6-acetyl) under identical catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.